ENaC Inhibition: Benzamil vs. Amiloride in Primary Human Bronchial Epithelial Cells
Benzamil inhibits ENaC-mediated short-circuit current with approximately 21-fold greater potency than amiloride in normal human bronchial epithelial cells (HBEC) [1]. In Ussing chamber assays, the EC50 for benzamil was 21.9 nM, while amiloride required 454 nM to achieve equivalent inhibition [1].
| Evidence Dimension | ENaC inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 21.9 nM |
| Comparator Or Baseline | Amiloride: EC50 = 0.454 μM (454 nM) |
| Quantified Difference | Benzamil is approximately 20.7-fold more potent |
| Conditions | Ussing chamber; normal human bronchial epithelial cells (HBEC) from healthy donors; n=13 for benzamil, n=2 for amiloride |
Why This Matters
This 21-fold potency difference determines whether submicromolar concentrations achieve full ENaC blockade or only partial inhibition, directly impacting experimental design and data interpretation in epithelial transport studies.
- [1] Hirsh AJ, Zhang J, Zamurs A, Fleegler T, Thelin WR, Caldwell RA, et al. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. J Pharmacol Exp Ther. 2008;325(1):77-88. doi:10.1124/jpet.107.130500. (EC50 data reported in PMC4281700 Figure 1). View Source
